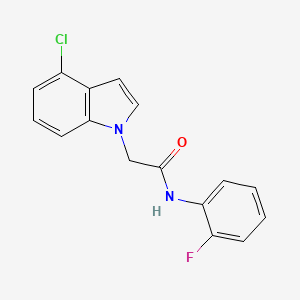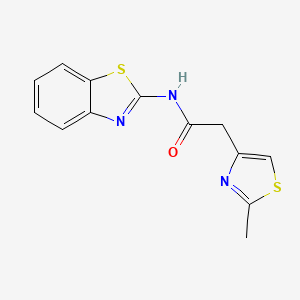
trans-N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-DIPHENYLPROPYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexane ring, a tetrazole moiety, and a diphenylpropyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-DIPHENYLPROPYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the cyclohexane carboxamide core. This is followed by the introduction of the tetrazole group through cycloaddition reactions involving azides and nitriles. The final step involves the attachment of the diphenylpropyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-DIPHENYLPROPYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,3-DIPHENYLPROPYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-DIPHENYLPROPYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-DIPHENYLPROPYL)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE HYDROCHLORIDE
- 3-HYDROXY-1,3-DIPHENYL-PROPENONE
Uniqueness
Compared to similar compounds, N-(3,3-DIPHENYLPROPYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE stands out due to its unique combination of structural features, including the cyclohexane ring, tetrazole moiety, and diphenylpropyl group
Properties
Molecular Formula |
C24H29N5O |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H29N5O/c30-24(22-13-11-19(12-14-22)17-29-18-26-27-28-29)25-16-15-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,18-19,22-23H,11-17H2,(H,25,30) |
InChI Key |
LRLJQJSIIBMTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C=NN=N2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11150782.png)
![3-[2-(4-chlorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11150786.png)
![6-benzyl-3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11150789.png)
![N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B11150803.png)
![3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11150807.png)
![N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}norvaline](/img/structure/B11150808.png)
![3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11150814.png)
![N-[2-(1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11150815.png)
![7-[(2,4-difluorobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B11150822.png)

![1-(2-pyrimidinyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B11150850.png)

![methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11150861.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide](/img/structure/B11150863.png)
